N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. These compounds are characterized by their unique bicyclic structure, which includes a pyridine ring fused to a cyclopentane-like system. Dihydropyridines are notable for their biological activities and potential therapeutic applications, particularly as calcium channel blockers and in the treatment of various diseases.
The compound can be synthesized through various methods, primarily involving the modification of dihydropyridine scaffolds. These synthetic routes often utilize readily available starting materials, such as β-keto esters and aldehydes, in multi-component reactions.
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is classified under organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen in its structure. It falls within the broader category of pharmaceutical intermediates and active pharmaceutical ingredients.
The synthesis of N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves a multi-component reaction known as the Biginelli reaction or its variants. This method allows for the formation of dihydropyridine derivatives by reacting an aldehyde, a β-keto ester, and a urea or thiourea derivative.
The compound's melting point, solubility, and spectral data (NMR, IR) can provide insights into its purity and structural confirmation. Specific data may vary based on synthesis conditions but generally indicate good stability and solubility in organic solvents.
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions typical of dihydropyridines:
The reactivity of this compound is influenced by its functional groups, particularly the carbonyl and amide functionalities, which can engage in further chemical transformations leading to diverse derivatives with enhanced biological activity.
The mechanism of action for compounds like N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide often involves modulation of calcium channels. These compounds typically act as calcium channel blockers by binding to specific sites on voltage-gated calcium channels, inhibiting calcium influx into cells.
Research indicates that dihydropyridines can significantly affect vascular smooth muscle contraction and cardiac muscle function. This action leads to therapeutic effects such as vasodilation and reduced myocardial oxygen demand.
Relevant data from literature indicate that variations in substituents can significantly influence these properties.
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has potential applications in:
This compound exemplifies the importance of dihydropyridines in medicinal chemistry and their role in drug discovery efforts aimed at treating cardiovascular diseases and other conditions influenced by calcium signaling pathways.
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level provide atomic-scale insights into this compound’s reactivity. The molecule exhibits distinct electronic polarization: the 4-oxo group and carboxamide nitrogen bear significant negative electrostatic potential (-0.42 e and -0.38 e, respectively), while the pyridinium-like C4 carbon shows strong positive character (+0.31 e). This polarization facilitates electrophilic attacks at C3/C6 positions and nucleophilic interactions at the carbonyl oxygens [1] [7].
Steric maps reveal congestion near the N-benzyl moiety (van der Waals volume = 98 ų), with the ortho-benzyl hydrogens positioned 2.8–3.2 Å from the carboxamide oxygen, creating steric shielding that influences ligand-protein binding selectivity. The ethoxy group adopts a planar conformation with the dihydropyridine ring, minimizing torsional strain but reducing solvent accessibility [3] [9].
Table 1: DFT-Derived Electronic Parameters for Key Functional Groups
Functional Group | Atomic Charge (e) | Bond Order | Electrostatic Potential (kcal/mol) |
---|---|---|---|
4-Oxo carbonyl | -0.42 (O) | 1.87 | -38.2 |
C4 (pyridinium) | +0.31 | N/A | +25.6 |
Carboxamide N | -0.38 | 1.32 (C-N) | -31.7 |
Ethoxy oxygen | -0.35 | 1.43 (C-O) | -29.4 |
Explicit-solvent molecular dynamics (MD) simulations (300 K, 100 ns) reveal three dominant conformational states:
The dihydropyridine ring exhibits partial flexibility with pseudorotation barriers of 8.2 kcal/mol. Water molecules form persistent bridges between the 4-oxo oxygen and carboxamide (residence time: 18 ps), enhancing solubility. Root-mean-square fluctuation (RMSF) analysis shows the highest mobility in the ethoxy terminal methyl group (fluctuation = 1.8 Å), while the carboxamide linkage remains rigid (fluctuation = 0.4 Å) [2] [7] [9].
Electronic comparison with classical DHP calcium channel blockers (e.g., nifedipine) shows fundamental differences:
Table 2: Structural and Electronic Comparison with Bioactive DHP Analogues
Parameter | N-Benzyl-5-ethoxy-1-methyl-4-oxo-DHP | Classical 1,4-DHP (Nifedipine) | MDR-Reversing DHP (Dexniguldipine) |
---|---|---|---|
C4 Oxidation State | Oxo group (sp²) | sp³-H (reducible) | sp³-H (reducible) |
C2/C6 Substituents | Carboxamide / Ethoxy | Ester / Ester | Ester / 3,5-di-tert-butylphenyl |
HOMO Energy (eV) | -6.32 | -5.81 | -5.93 |
LogP (Calculated) | 2.1 | 2.8 | 5.3 |
Pharmacologically, the benzyl carboxamide enables unique target engagement versus ester-based DHPs. It shows 18-fold higher affinity for kinase domains (e.g., EGFR) but negligible L-type calcium channel binding (<5% displacement at 10μM), circumventing cardiovascular side effects associated with 1,4-DHPs. The electron-withdrawing carboxamide also reduces metabolic degradation in hepatic microsomes by 67% compared to ester analogues [3] [6].
Table 3: Pharmacological Implications of Structural Differences
Biological Property | Impact of 4-Oxo/Benzyl Carboxamide Structure | Mechanistic Basis |
---|---|---|
Kinase Inhibition | Enhanced (IC₅₀ EGFR = 0.42 μM) | H-bond donation to Thr830 catalytic residue |
Calcium Channel Blockade | Abolished (IC₅₀ > 100 μM) | Lack of ester coordination to channel phenylalkylamine site |
P-gp Modulation | Moderate (EC₅₀ = 8.7 μM) | Hydrophobic benzyl insertion in transmembrane domain |
Metabolic Stability (t₁/₂) | Increased (t₁/₂ = 47 min vs. 14 min for esters) | Resistance to esterase-mediated hydrolysis |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1